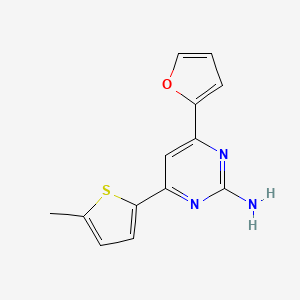

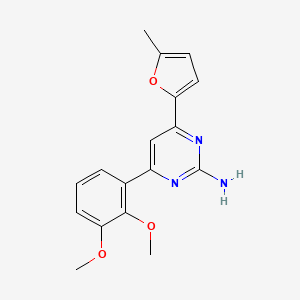

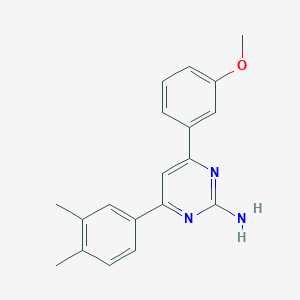

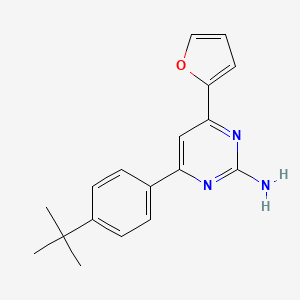

4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-F6TMP, is a synthetic pyrimidine derivative that has been studied for its potential applications in scientific research. This compound has been found to possess diverse biological activities and has been used in a variety of laboratory experiments.

Scientific Research Applications

Bioactive Heteroaryl-Substituted Nucleobases and Analogues

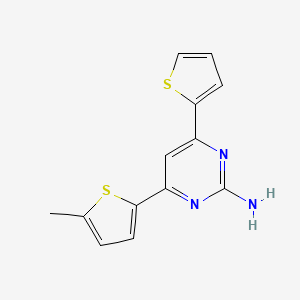

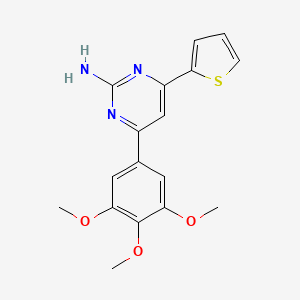

The compound, 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, falls within the scope of bioactive molecules featuring five-membered heterocycles like furan and thiophene, which are critical in drug design. These molecules, including furanyl- or thienyl-substituted nucleobases and nucleosides, exhibit significant antiviral, antitumor, antimycobacterial, or antiparkinsonian activities. This underlines the importance of such heteroaryl substitutions in medicinal chemistry, offering a path to compounds with optimized activity and selectivity. The detailed structure-activity relationship studies provide insight into the search for compounds with desirable therapeutic effects (Ostrowski, 2022).

Arylmethylidenefuranones and Heterocyclic Compound Synthesis

A review of reactions involving arylmethylidene derivatives of 3H-furan-2-ones, similar in structural relevance to 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, demonstrates the compound's potential in synthesizing a broad range of acyclic, cyclic, and heterocyclic compounds. This includes amides, pyrrolones, benzofurans, and more, indicating the compound's versatility in fine chemical synthesis and its significance in developing novel chemical entities with diverse biological activities (Kamneva, Anis’kova, & Egorova, 2018).

Pyranopyrimidine Scaffolds in Medicinal Chemistry

The pyranopyrimidine core, closely related to the chemical class of 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, is highlighted for its broad applicability in medicinal and pharmaceutical industries. This core structure is pivotal for synthesizing various derivatives through one-pot multicomponent reactions, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These derivatives are explored for their potential as lead molecules, underscoring the compound's significance in the development of novel therapeutic agents (Parmar, Vala, & Patel, 2023).

Functional Groups in CNS Drug Synthesis

Heterocycles, such as the one present in 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, are critical in synthesizing compounds with potential Central Nervous System (CNS) activity. These compounds, featuring functional chemical groups including pyridine, furan, and pyrimidine, demonstrate a wide range of CNS effects from depression to euphoria, highlighting the compound's potential in developing new CNS drugs (Saganuwan, 2017).

Pyrimidines in Anti-Inflammatory Drug Development

The structure of pyrimidines, closely related to 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, plays a significant role in anti-inflammatory drug development. This review outlines recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. It emphasizes the compound's utility in inhibiting vital inflammatory mediators, offering insights for the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimized toxicity (Rashid et al., 2021).

properties

IUPAC Name |

4-(furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-21-14-7-10(8-15(22-2)16(14)23-3)11-9-12(20-17(18)19-11)13-5-4-6-24-13/h4-9H,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKKMAWDVJANOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

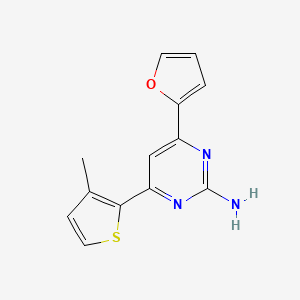

![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)